molecular formula C17H23NO3 B1376935 Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate CAS No. 1245645-34-4

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Cat. No. B1376935
CAS RN: 1245645-34-4
M. Wt: 289.4 g/mol
InChI Key: NJSNHHDJPWHGLO-UHFFFAOYSA-N
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Description

“Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butyl group (a central carbon atom attached to three methyl groups), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the carboxylate group could participate in acid-base reactions, and the benzyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis and Characterization

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and its derivatives serve as critical intermediates in the synthesis of various pharmacologically relevant compounds. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is pivotal in creating a novel protein tyrosine kinase Jak3 inhibitor, showcasing an efficient synthesis route that is amenable to industrial scale-up due to its high yield, simple operations, and easily obtainable raw materials (Chen Xin-zhi, 2011). Another study highlights the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, demonstrating their utility in generating cis isomers through selective reactions, underscoring the compound's versatility in organic synthesis (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Structural and Chemical Properties

The detailed structural analysis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate reveals a porous three-dimensional network formed by intermolecular hydrogen bonds, providing insights into the compound's potential for forming hydrophobic channels and its implications for designing novel chemical entities (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008). Similarly, the synthesis of piperidine derivatives fused with oxygen heterocycles from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone demonstrates the compound's utility in creating complex bicyclic systems, highlighting its role in advancing synthetic organic chemistry (A. I. Moskalenko, V. Boev, 2014).

Applications in Drug Synthesis and Molecular Design

The compound's role extends to the design and synthesis of novel drug molecules. For example, a library of dispirotriheterocyclic isoxazolinopiperidinochromanones was prepared from tert-butyl 4-oxopiperidine-1-carboxylate, employing computational chemistry to analyze their geometries and predict bioavailability, signifying its importance in medicinal chemistry research (R. Carpenter, P. Deberdt, J. B. Holden, Kristin A. Milinkevich, Taewoo Min, D. Willenbring, J. Fettinger, D. Tantillo, M. Kurth, 2008). Furthermore, its transformation into Schiff base compounds provides a pathway for synthesizing complex molecules, demonstrating its versatility and utility in creating novel therapeutic agents (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would relate to how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate” would require appropriate safety precautions. Its specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could involve exploring its potential applications, investigating its behavior under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)15-11-14(19)9-10-18(15)16(20)21-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSNHHDJPWHGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745189
Record name Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

CAS RN

1245645-34-4
Record name Phenylmethyl 2-(1,1-dimethylethyl)-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-tert-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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